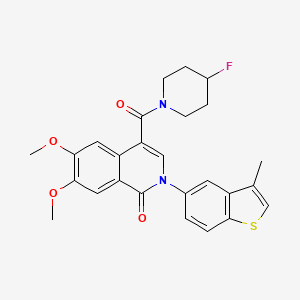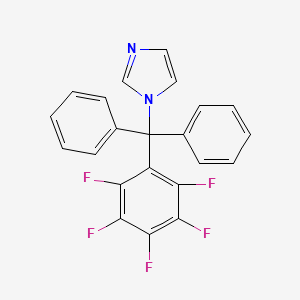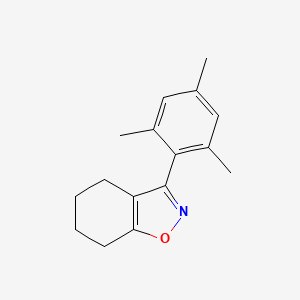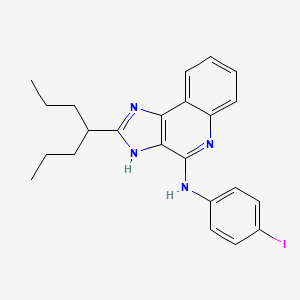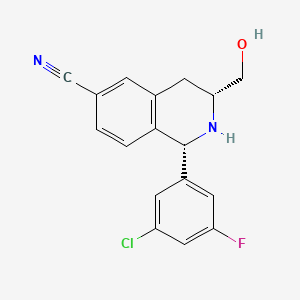![molecular formula C21H23N3O B10856328 4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)
4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-1473 is a synthetic organic compound known for its role as a transient receptor potential canonical 6 (TRPC6) channel blocker . TRPC6 channels are non-selective cation channels involved in various physiological processes, including the regulation of pulmonary endothelial cells, smooth muscle cells, and glomerular podocytes . The inhibition of TRPC6 channels by AM-1473 has shown therapeutic potential in treating pathological cardiac and renal conditions .
Preparation Methods
The preparation of AM-1473 involves several synthetic routes and reaction conditions. One of the key steps in its synthesis is the formation of the core structure, which includes a dihydroindenyl group linked to a benzonitrile moiety . The synthetic route typically involves the following steps:
Formation of the dihydroindenyl group: This step involves the cyclization of a suitable precursor to form the dihydroindenyl ring system.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Coupling with benzonitrile: The final step involves coupling the dihydroindenyl-piperidinyl intermediate with benzonitrile under appropriate reaction conditions.
Chemical Reactions Analysis
AM-1473 undergoes various types of chemical reactions, including:
Oxidation: AM-1473 can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AM-1473 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of AM-1473 involves its binding to a cytoplasm-facing pocket formed by the S1-S4 and TRP helix regions of the TRPC6 channel . This binding inhibits the channel’s activity by stabilizing it in a non-conductive closed state . The molecular targets of AM-1473 are the TRPC6 channels, and the pathways involved include the regulation of calcium influx and downstream signaling events .
Comparison with Similar Compounds
AM-1473 is unique among TRPC6 channel blockers due to its high potency and selectivity . Similar compounds include:
SAR-7334: Another TRPC6 channel blocker with a similar mechanism of action.
Clemizole: A TRPC5 channel inhibitor that also shows activity against TRPC6 channels.
HC-070: A TRPC5 channel inhibitor with structural similarities to AM-1473.
These compounds share similar binding sites and mechanisms of action but differ in their chemical structures and selectivity profiles .
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]benzonitrile |
InChI |
InChI=1S/C21H23N3O/c22-13-15-7-9-18(10-8-15)25-21-19-6-2-1-4-16(19)12-20(21)24-11-3-5-17(23)14-24/h1-2,4,6-10,17,20-21H,3,5,11-12,14,23H2/t17-,20+,21-/m1/s1 |
InChI Key |
IVKKIBLLVHIRDV-JRGCBEDISA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)[C@H]2CC3=CC=CC=C3[C@H]2OC4=CC=C(C=C4)C#N)N |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=CC=C(C=C4)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


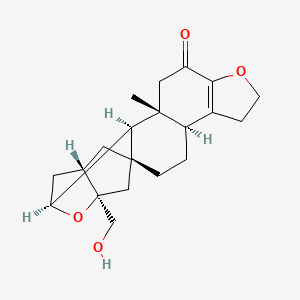
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
![2,4-Bis(3-methoxy-4-thiophen-2-ylcarbonyloxy-phenyl)-1,3-bis[[4-(2-methylpropanoylamino)phenyl]carbonylamino]cyclobutane-1,3-dicarboxylic acid](/img/structure/B10856288.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
